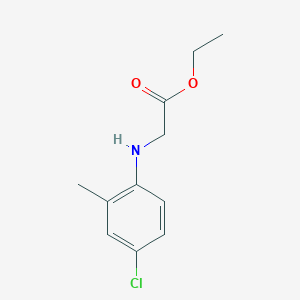![molecular formula C15H17N3O2 B5623215 2-(2,3-dihydro-1H-inden-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5623215.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The 1,3,4-oxadiazole ring system and its derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Research focuses on the synthesis and exploration of these compounds for potential applications, including their antimicrobial, antitumor, and anti-inflammatory properties. The specific compound you mentioned falls within this category, highlighting the importance of studying its synthesis, structural characteristics, and properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides and carbon disulfide or through the reaction with chloroacetamides in the presence of a base. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized starting from various organic acids transformed into esters, then hydrazides, and finally cyclized to form the desired oxadiazole ring (Ramalingam et al., 2019; Gul et al., 2017). These methods highlight the versatility of the oxadiazole ring synthesis, potentially applicable to the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure imparts the compounds with unique electronic and steric properties, influencing their reactivity and interactions with biological targets. The molecular structure can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry, providing detailed insights into the compound's configuration and conformation (Chkirate et al., 2019).
Chemical Reactions and Properties
1,3,4-oxadiazole derivatives participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the electron-deficient nature of the oxadiazole ring. These reactions allow for further functionalization and the introduction of pharmacophoric elements, enhancing the compound's biological activity. The chemical properties of these compounds are influenced by the substituents on the oxadiazole ring, which can modulate their acidity, basicity, and overall reactivity (Khalid et al., 2016).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, including solubility, melting point, and stability, are crucial for their application in drug design. These properties determine the compound's behavior in biological systems and its suitability for formulation into dosage forms. The stability of the oxadiazole ring under physiological conditions is particularly relevant, as it affects the compound's shelf life and efficacy (Moormann et al., 2004).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, such as pKa, logP, and reactivity, are essential for understanding their interactions with biological targets. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, critical for its pharmacological activity. The electron-withdrawing nature of the oxadiazole ring can also affect the compound's ability to form hydrogen bonds and interact with enzymes or receptors (Parikh & Joshi, 2014).
For further detailed information and studies on similar compounds, please consult the following references:
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-17-18-15(20-10)9-16-14(19)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,12H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJYSSBLHWDBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide](/img/structure/B5623137.png)
![2-(3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5623141.png)
![1-[6-amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5623158.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propylsulfonyl)piperidine](/img/structure/B5623169.png)
![3-[(3-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5623176.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5623180.png)

![1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5623184.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[(5-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623192.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5623199.png)

![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5623217.png)